molecular formula C7H4ClF3 B7723727 2-Chlorobenzotrifluoride CAS No. 52181-51-8

2-Chlorobenzotrifluoride

Cat. No.: B7723727
CAS No.: 52181-51-8
M. Wt: 180.55 g/mol
InChI Key: DGRVQOKCSKDWIH-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis Research

The trifluoromethyl group in 2-chlorobenzotrifluoride (B151601) plays a pivotal role in its reactivity. This powerful electron-withdrawing group activates the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. This property allows for the chlorine atom to be readily replaced by a variety of nucleophiles, enabling the synthesis of a diverse range of derivatives. starskychemical.com This reactivity profile makes it a valuable reagent in the construction of complex molecular architectures. chemimpex.com

Furthermore, this compound is utilized as a solvent in certain chemical reactions and processes. starskychemical.com Its ability to dissolve various organic compounds makes it suitable for specific applications in organic synthesis and the formulation of coatings and adhesives. starskychemical.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 88-16-4
Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 152 °C
Melting Point -7.4 °C
Density 1.379 g/mL at 25 °C
Solubility in Water <0.1 g/100 mL at 19.5 °C
Refractive Index n20/D 1.456
Sources: chemimpex.cominnospk.comstarskychemical.comsigmaaldrich.com

Multidisciplinary Research Contexts and Applications

The utility of this compound extends across multiple scientific disciplines, highlighting its broad impact on technological and medical advancements.

Pharmaceutical Industry: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com It is particularly valuable in the development of drugs requiring precise fluorination to enhance their biological activity, efficacy, and stability. chemimpex.comgoogle.com For example, it is used in the synthesis of intermediates for various medicinal compounds, including antibiotics, anti-inflammatory agents, and antiviral drugs. google.com It has also been used as a coupling agent in the spectrophotometric determination of salbutamol (B1663637) sulfate (B86663).

Agrochemical Industry: In the agricultural sector, this compound is a critical component in the production of a range of agrochemicals. guidechem.comgoogle.com It serves as an intermediate in the synthesis of herbicides, insecticides, and fungicides. google.com The trifluoromethyl group is known to enhance the potency and stability of these agricultural products. google.com A notable application is in the synthesis of the potent rodenticide, Bromethalin. innospk.com

Materials Science: The properties of this compound make it suitable for the formulation of high-performance materials. chemimpex.com It is employed in the creation of specialty coatings, polymers, and adhesives where chemical resistance and thermal stability are crucial. chemimpex.com As a fluorinated aromatic compound, it is also used in research and development of new materials. starskychemical.com

Other Industrial Applications: this compound also serves as an intermediate in the manufacturing of dyes and pigments, contributing to the creation of vibrant and stable colors for the textile and coatings industries. guidechem.comgoogle.com Additionally, it has been used as a dielectric fluid. guidechem.com

Table 2: Applications of this compound

IndustryApplication
Pharmaceuticals Intermediate for APIs (e.g., antibiotics, anti-inflammatories, antivirals), Coupling agent
Agrochemicals Intermediate for herbicides, insecticides, fungicides (e.g., Bromethalin)
Materials Science Formulation of specialty coatings, polymers, adhesives, Development of new materials
Other Industries Intermediate for dyes and pigments, Dielectric fluid
Sources: chemimpex.comguidechem.cominnospk.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4ClF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DGRVQOKCSKDWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
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DSSTOX Substance ID

DTXSID9024774
Record name 2-Chlorobenzotrifluoride
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Molecular Weight

180.55 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88-16-4, 52181-51-8
Record name 2-Chlorobenzotrifluoride
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Record name o-Chlorobenzotrifluoride
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Record name Benzene, chloro(trifluoromethyl)-
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Record name Benzene, 1-chloro-2-(trifluoromethyl)-
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Record name 1-CHLORO-2-(TRIFLUOROMETHYL)BENZENE
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Synthetic Methodologies and Derivative Chemistry of 2 Chlorobenzotrifluoride

Role as a Key Intermediate in Complex Molecule Synthesis

2-Chlorobenzotrifluoride (B151601) (CAS No. 88-16-4), chemically named 1-Chloro-2-(trifluoromethyl)benzene, is a fluorinated organic compound that functions as a pivotal intermediate in the synthesis of complex molecules. sigmaaldrich.com Its significance in the chemical industry stems from its unique structure, which features both a chlorine atom and a trifluoromethyl group attached to a benzene (B151609) ring. This combination provides specific points of reactivity and imparts desirable properties to downstream products. The compound is a key building block primarily in the production of high-value chemicals, including active pharmaceutical ingredients (APIs) and advanced agrochemicals. The trifluoromethyl moiety is particularly valued as it can enhance the metabolic stability and biological activity of the final molecules.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Within the pharmaceutical industry, this compound serves as a foundational starting material for a variety of chemical intermediates. These intermediates are then transformed through multi-step synthetic pathways into APIs. The distinct reactivity of the this compound molecule allows for precise and controlled chemical modifications, such as nitration, reduction, and coupling reactions, which are essential for constructing the complex molecular frameworks of modern therapeutic agents.

A critical derivative in pharmaceutical synthesis is 5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline. ebi.ac.uk This compound is a vital intermediate for several APIs. The industrial synthesis of such aminobenzotrifluorides typically follows a standard two-step chemical sequence: electrophilic nitration followed by catalytic reduction. For example, a common route to produce the related isomer, 2-amino-5-chlorobenzotrifluoride, begins with m-chlorobenzotrifluoride. google.com This starting material first undergoes nitration to introduce a nitro group (–NO₂) onto the aromatic ring. In the subsequent step, the resulting nitro-intermediate is subjected to a reduction process, which converts the nitro group into a primary amino group (–NH₂), yielding the desired aminobenzotrifluoride product. google.comgoogle.com

A specific example of the reduction step is the hydrogenation of 2-nitro-5-chlorobenzotrifluoride, which is performed in an alcohol-based solvent using a modified Raney nickel catalyst under hydrogen pressure to generate 2-amino-5-chlorobenzotrifluoride. google.com This nitration-reduction sequence is a fundamental and widely applied strategy for converting chlorobenzotrifluorides into valuable amino derivatives essential for further pharmaceutical synthesis.

Table 1: Key Intermediates and Derivatives
Compound NameCAS NumberMolecular FormulaRole
This compound88-16-4C₇H₄ClF₃Starting intermediate
5-Amino-2-chlorobenzotrifluoride320-51-4C₇H₅ClF₃NPharmaceutical intermediate
2-Nitro-5-chlorobenzotrifluoride393-35-1C₇H₃ClF₃NO₂Intermediate for reduction

5-Amino-2-chlorobenzotrifluoride stands out as an indispensable building block for the synthesis of Sorafenib, a multi-kinase inhibitor drug widely used in oncology. In the established synthetic route for Sorafenib, the amino group of 5-amino-2-chlorobenzotrifluoride is chemically transformed into a highly reactive isocyanate intermediate (–N=C=O). This isocyanate is then coupled with another key molecular fragment, 4-(4-aminophenoxy)-N-methylpicolinamide. This reaction forms the critical urea linkage that defines the core structure of the Sorafenib molecule. The purity of the 5-amino-2-chlorobenzotrifluoride intermediate is of utmost importance, as it directly impacts the quality, safety, and efficacy of the final API.

The utility of this compound extends to the creation of derivatives with potential applications as anti-inflammatory and analgesic agents. For instance, a compound derived from a 2-chlorobenzoyl precursor, salicylaldehyde 2-chlorobenzoyl hydrazone (H₂LASSBio-466), has been investigated for its pharmacological effects. nih.gov In preclinical animal studies, this compound and its metal complexes demonstrated significant inhibition of acetic acid-induced writhing, a standard model for assessing peripheral analgesic (anti-nociceptive) activity. nih.gov Additionally, these compounds exhibited a potent anti-inflammatory profile, showing an ability to inhibit zymosan-induced peritonitis with efficacy comparable or superior to the well-known anti-inflammatory drug indomethacin. nih.gov These findings underscore the potential of the chlorobenzoyl scaffold, which can be derived from this compound, in the discovery of novel anti-inflammatory and analgesic drug candidates. nih.gov The incorporation of fluorine-containing moieties is a recognized strategy in medicinal chemistry for enhancing the potency and pharmacokinetic properties of anti-inflammatory drugs. nih.govnih.govresearchgate.net

Table 2: Bioactivity of a 2-Chlorobenzoyl Derivative
CompoundActivity StudiedModelResult
Salicylaldehyde 2-chlorobenzoyl hydrazoneAnalgesic (Anti-nociceptive)Acetic acid-induced writhingSignificant inhibition
Salicylaldehyde 2-chlorobenzoyl hydrazoneAnti-inflammatoryZymosan-induced peritonitisInhibition comparable to indomethacin

This compound is a precursor for intermediates used in drugs that target critical diseases, including cancer and cardiovascular disorders. Its role in oncology is firmly established through its derivative's use in the synthesis of the anticancer drug Sorafenib, as discussed previously. The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, and the chlorobenzotrifluoride framework provides a robust and reliable method for incorporating this functional group into complex molecules designed to combat various forms of cancer. scirp.org While its application in the synthesis of cardiovascular drugs is not as extensively detailed in available literature, the strategic use of fluorinated intermediates is a common approach in cardiovascular drug discovery to improve properties such as metabolic stability and bioavailability. nih.govlibretexts.org This suggests a potential, albeit less explored, role for this compound derivatives in this therapeutic area.

Precursor for Agrochemical Synthesis

Beyond its pharmaceutical applications, this compound and its isomers are valuable intermediates in the agrochemical sector, especially in the production of herbicides. googleapis.comepo.org The molecular structures of many modern herbicides are based on chlorinated and trifluoromethylated benzene rings.

Specific synthetic processes have been developed to produce various chlorobenzotrifluoride compounds from nitrobenzotrifluoride precursors, which are themselves key intermediates for agricultural products. epo.org For example, 4-chloro-3-nitrobenzotrifluoride can be chemically converted into 3,4-dichlorobenzotrifluoride via a chlorination reaction. epo.org Such multi-substituted benzotrifluorides form the core scaffold of numerous effective herbicides. The synthesis pathways for a wide range of trifluoromethyl-containing pesticides depend on the precise substitution patterns made possible by using intermediates like this compound and its related isomers. nih.gov

Synthesis of Herbicides and Insecticides

This compound, and its isomers, serve as crucial intermediates in the synthesis of a variety of agrochemicals. nih.govboulingchem.com The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring imparts unique reactivity, making it a valuable building block for complex agricultural chemicals. nih.gov It is a key component in the production of certain fluorine-containing pesticides, herbicides, and insecticides. atamanchemicals.comatamanchemicals.com For instance, the related compound p-chlorobenzotrifluoride is a known precursor for herbicides with a diphenyl ether structure, such as fluorodifen and acifluorfen, as well as the insecticide fluvalinate. atamanchemicals.com The compound's structure is integral to developing more targeted and efficient crop protection agents. nih.gov

Development of Fungicides

In the agricultural sector, chlorobenzotrifluoride isomers are utilized to produce fluorine-containing fungicides. atamanchemicals.com While specific pathways originating directly from this compound are part of proprietary industrial processes, the broader class of benzimidazole derivatives showcases the importance of chlorinated aromatic structures in developing new fungicides. For example, research into 2-chloromethyl-1H-benzimidazole derivatives has led to the identification of compounds with significant antifungal properties against various phytopathogens. nih.gov Studies on these related structures indicate that the strategic placement of chlorine atoms on the benzene ring can enhance antifungal activity, highlighting the potential of chlorinated building blocks like this compound in the development of novel fungicidal agents. nih.gov

Formation of Pesticidal Intermediates

A significant application of chlorobenzotrifluoride derivatives is their conversion into other key chemical intermediates for pesticide synthesis. One notable transformation is the reductive dechlorination of 4-chloro-3-nitrobenzotrifluoride. Using a reducing agent such as sodium borohydride in the presence of diglyme or triglyme at elevated temperatures, this compound can be converted to 3-aminobenzotrifluoride. This resulting amine is a valuable precursor in the synthesis of various fine chemicals and pharmaceuticals, demonstrating how functional group manipulation on the chlorobenzotrifluoride scaffold is a key step in producing valuable molecules for the agrochemical industry.

Role in Dye and Pigment Intermediate Synthesis

This compound is an important intermediate in the manufacture of dyes and pigments. nih.govboulingchem.com Its unique chemical structure, featuring the trifluoromethyl group, contributes to the properties of the final dye products. boulingchem.com When incorporated into dye molecules, this moiety can enhance brightness and lightfastness, leading to the creation of specialty dyestuffs with superior performance characteristics. boulingchem.comatamanchemicals.com The compound serves as a foundational raw material for synthesizing a number of important dyes used across various industries. atamanchemicals.com

Utility in Specialty Chemical Production

Beyond agrochemicals and dyes, this compound is a versatile intermediate in the broader specialty chemical industry. nih.gov Its distinct properties are leveraged in the formulation of high-performance materials. For example, it is used in the creation of specialty coatings, adhesives, and polymers where enhanced chemical resistance and thermal stability are required. nih.gov The trifluoromethyl group contributes to the durability of these materials. nih.gov Furthermore, this compound can act as a monomer or an auxiliary agent in polymerization reactions, integrating into the polymer backbone to impart unique properties such as improved heat and chemical corrosion resistance, making it suitable for high-end applications in the aerospace and electronics industries.

Functional Group Transformations and Derivatization Strategies

Replacement of Aromatic Nitro Groups by Chlorine

A key chemical strategy for synthesizing polychlorinated benzotrifluoride (B45747) derivatives involves the direct replacement of aromatic nitro groups with chlorine. This transformation is particularly useful for producing compounds that serve as intermediates for agricultural products like herbicides. epo.org The process typically involves treating a nitrobenzotrifluoride compound with molecular chlorine in the presence of a catalyst system. epo.org

This catalyst system often comprises a Friedel-Crafts type catalyst, such as ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃), and a sulfur compound, like sulfur monochloride. epo.org The reaction is generally conducted in the liquid phase at elevated temperatures, which can range from 118°C to over 200°C, depending on the specific substrate and desired product. epo.org

For example, the conversion of 4-chloro-3-nitrobenzotrifluoride to 3,4-dichlorobenzotrifluoride is achieved through this method. Research has shown that conducting this substitution reaction in the substantial absence of water can significantly improve the yield of the desired chlorinated product.

A documented experiment details the process of passing chlorine gas through a heated mixture of 4-chloro-3-nitrobenzotrifluoride, sulfur monochloride, and ferric chloride. The reaction progress and product distribution are highly dependent on temperature and reaction time.

Table 1: Experimental Data for the Chlorination of 4-chloro-3-nitrobenzotrifluoride

Parameter Value
Starting Material 4-chloro-3-nitrobenzotrifluoride
Catalysts Ferric chloride, Sulphur monochloride
Reagent Chlorine gas
Temperature Profile 118-120°C (6.5 hrs), 133-137°C (4 hrs), 152-156°C (remaining time)
Total Reaction Time 13.5 hours
Product: 3,4-dichlorobenzotrifluoride 8.2%
By-product: 3,4-dichloro-5-nitrobenzotrifluoride 1.6%
Unreacted Starting Material 90.1%

This table summarizes the results from a specific laboratory synthesis aimed at replacing a nitro group with a chlorine atom on a benzotrifluoride derivative. Data sourced from patent information. epo.org

This process illustrates a critical derivatization strategy, enabling the synthesis of a range of polychlorinated benzotrifluorides from readily available nitroaromatic precursors. epo.org

Reaction with Methylsulfinyl Carbanions

The reaction of chlorobenzotrifluorides with methylsulfinyl carbanion (dimsyl anion) represents a method for carbon-carbon bond formation at the aromatic ring. A study on the reaction of p-chlorobenzotrifluoride with sodium methylsulfinyl carbanion demonstrated the formation of 5-chloro-2-ethynylbenzyl methyl sulfoxide. acs.org This outcome suggests a complex reaction pathway. While the direct substitution of the chlorine atom might be expected, the reaction proceeds differently, leading to a product with both a methyl sulfoxide group and an ethynyl group attached to the benzene ring. acs.org This specific reaction provides insight into the potential reactivity of the 2-chloro isomer, which could undergo analogous transformations, although the specific substitution pattern would be influenced by the ortho position of the chlorine atom.

Nitration of Chlorobenzotrifluorides

Nitration is a common electrophilic aromatic substitution reaction performed on chlorobenzotrifluorides to produce nitro-substituted derivatives, which are valuable intermediates in the synthesis of agrochemicals and other fine chemicals. googleapis.comacs.orggoogle.com The reaction typically involves treating the chlorobenzotrifluoride substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acids"). acs.org

The trifluoromethyl group is deactivating and meta-directing, while the chlorine atom is deactivating but ortho-, para-directing. Their combined influence directs the incoming nitro group. For instance, the nitration of 4-chlorobenzotrifluoride (B24415) primarily yields 4-chloro-3-nitrobenzotrifluoride. google.com Further nitration of this mono-nitro compound can be achieved under more forcing conditions to produce 4-chloro-3,5-dinitrobenzotrifluoride. google.com A cyclic, two-stage process has been developed for this dinitration, where the first stage uses a mixture of nitric acid, sulfur trioxide, and sulfuric acid to convert 4-chlorobenzotrifluoride to the mononitro compound. google.com

The nitration of 2,4-dichlorobenzotrifluoride with mixed acids has also been investigated as a potentially hazardous runaway reaction, highlighting the exothermic nature of these processes which requires careful thermal management. acs.org The final product of this reaction is 2,4-dichloro-5-nitrobenzotrifluoride. acs.org

Table 3: Nitration of Chlorobenzotrifluoride Derivatives

Starting Material Nitrating Agent Product(s) Reference
4-Chlorobenzotrifluoride Mixed Acids (HNO₃/H₂SO₄) 4-Chloro-3-nitrobenzotrifluoride google.com
4-Chloro-3-nitrobenzotrifluoride Mixed Acids (HNO₃/H₂SO₄/SO₃) 4-Chloro-3,5-dinitrobenzotrifluoride google.com
2,4-Dichlorobenzotrifluoride Mixed Acids (HNO₃/H₂SO₄) 2,4-Dichloro-5-nitrobenzotrifluoride acs.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for chlorobenzotrifluoride and its derivatives. A significant focus has been on reducing waste and avoiding the use of hazardous reagents, particularly in nitration reactions.

A notable green chemistry approach involves replacing the large quantities of concentrated sulfuric acid typically used in nitration with a recyclable catalyst. google.com A novel method for the nitration of p-chlorobenzotrifluoride utilizes a heteropolyacid ionic liquid as the catalyst with nitric acid as the nitrating agent. google.com This method has several advantages:

Elimination of Sulfuric Acid: It avoids the use of corrosive concentrated sulfuric acid, which is a major source of acidic waste in traditional nitration processes.

Catalyst Recyclability: The ionic liquid catalyst is stable to water, is not deactivated, and can be easily separated from the product layer and recycled for subsequent batches.

High Activity: The heteropolyacid anion provides high catalytic activity, allowing for smaller quantities of catalyst to be used. google.com

This use of an ionic liquid catalyst represents an environmentally friendly nitration process with potential for industrial application. google.com Another approach that aligns with green chemistry principles is the optimization of reaction conditions to improve catalyst efficiency and reduce waste. For example, in the chlorination process to synthesize p-chlorobenzotrifluoride, adding the catalyst in batches has been shown to improve its service efficiency, which in turn reduces the generation of by-products and exhaust gas emissions. google.com

Advanced Chemical Reactions and Mechanistic Studies of 2 Chlorobenzotrifluoride

Reactivity Governed by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring in 2-chlorobenzotrifluoride (B151601). nih.gov This influence is primarily due to the high electronegativity of the fluorine atoms, which alters the electron density of the benzene (B151609) ring and dictates the course of substitution reactions. study.comyoutube.com

Influence on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the trifluoromethyl group is strongly deactivating and meta-directing. study.comdoubtnut.com The potent electron-withdrawing nature of the -CF3 group reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.comboulingchem.com This deactivation is a hallmark of the -CF3 substituent. doubtnut.com

The directing effect of the -CF3 group can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When an electrophile attacks the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the -CF3 group. This is a highly destabilized arrangement due to the adjacent electron-withdrawing substituent. study.comyoutube.com

Key Effects of the -CF3 Group in Electrophilic Aromatic Substitution:

FeatureDescription
Reactivity Deactivating
Directing Effect Meta-directing
Mechanism The electron-withdrawing nature of the -CF3 group destabilizes the carbocation intermediates formed during ortho and para attack, making meta attack the more favorable pathway.

Influence on Nucleophilic Aromatic Substitution

In contrast to its deactivating role in EAS, the trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This type of reaction requires the presence of a good leaving group (in this case, the chlorine atom) and strong electron-withdrawing groups positioned ortho or para to the leaving group.

While this compound has the -CF3 group ortho to the chlorine, which is an activating position, the reaction is not as facile as in compounds with multiple, strongly activating groups like nitro groups. The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing -CF3 group helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction.

The effectiveness of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. youtube.com

Oxidative Reactions and Atmospheric Chemistry

This compound is a volatile organic compound (VOC), and its fate in the atmosphere is primarily determined by its reactions with oxidative species.

Kinetics and Mechanisms of Hydroxyl Radical Reactions

The primary removal process for many VOCs in the troposphere is reaction with the hydroxyl (OH) radical. noaa.gov For aromatic compounds like this compound, the reaction with OH radicals can proceed via two main pathways: addition to the aromatic ring or abstraction of a hydrogen atom. The addition pathway is typically dominant for substituted benzenes. nih.gov

Kinetic studies on the related compound, 4-chlorobenzotrifluoride (B24415) (p-PCBTF), have shown a non-Arrhenius temperature dependence for its reaction with OH radicals. acs.org At lower temperatures (275–385 K), the reaction exhibits a negative temperature dependence, which is characteristic of a mechanism involving the formation of a pre-reactive complex that can then form a stabilized adduct. At higher temperatures (470–950 K), the reaction shows a positive temperature dependence, suggesting a more direct abstraction or addition mechanism becomes more significant. acs.org

Rate Coefficients for the Reaction of OH with 4-Chlorobenzotrifluoride:

Temperature Range (K)Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹)k(298 K) (cm³ molecule⁻¹ s⁻¹)
275–385(1.50 ± 0.15) × 10⁻¹⁴ exp((705 ± 30)/T)(1.63 ± 0.03) × 10⁻¹³
470–950(5.42 ± 0.40) × 10⁻¹² exp(−(2507 ± 45) /T)-

Data for 4-chlorobenzotrifluoride from The Journal of Physical Chemistry A. acs.org

The reaction mechanism for this compound is expected to be similar, with the OH radical adding to the aromatic ring to form an initial adduct.

Kinetics and Mechanisms of Chlorine Atom Gas-Phase Reactions

In certain environments, such as the marine boundary layer, reactions with chlorine (Cl) atoms can also be a significant atmospheric sink for VOCs. rsc.org Chlorine atom reactions with aromatic compounds generally proceed via addition to the double bonds of the ring. confex.com

A study on 4-chlorobenzotrifluoride determined the rate coefficient for its reaction with Cl atoms at 298 K using a relative rate technique. acs.org

Rate Coefficient for the Reaction of Cl with 4-Chlorobenzotrifluoride at 298 K:

CompoundRate Coefficient (k₂) (cm³ molecule⁻¹ s⁻¹)
4-Chlorobenzotrifluoride(7.8 ± 2) × 10⁻¹⁶

Data for 4-chlorobenzotrifluoride from The Journal of Physical Chemistry A. acs.org

The reaction of chlorine atoms with this compound is anticipated to follow a similar addition mechanism.

Atmospheric Oxidation Products and Pathways

The initial reaction of this compound with OH radicals leads to the formation of a chlorobenzotrifluoride-OH adduct. nih.gov In the presence of atmospheric oxygen (O₂), this adduct will undergo further reactions. nih.gov The subsequent pathways can lead to the formation of various oxidation products.

For the related compound p-chlorobenzotrifluoride, it is estimated that its reaction with hydroxyl radicals leads to the formation of 2-chloro-5-trifluoromethylphenol as a major product. wikipedia.org Following the initial OH addition to the aromatic ring of this compound, the resulting adduct reacts with O₂. This can lead to the formation of phenolic compounds and other ring-opened products. The specific isomers formed will depend on the initial position of the OH attack. The atmospheric degradation of these primary products will continue, eventually leading to smaller, more oxidized fragments and ultimately to CO₂, HF, and HCl.

Photochemical Reactions and Degradation Mechanisms

The photochemical behavior of this compound is of significant interest due to its environmental persistence and the potential for transformation into other compounds under the influence of sunlight. The primary photochemical processes involve the cleavage of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, as well as reactions involving the trifluoromethyl group.

In aqueous environments, the direct photolysis of this compound is initiated by the absorption of ultraviolet (UV) radiation. This process can lead to the homolytic cleavage of the C-Cl bond, which is generally weaker than the C-F bonds and the bonds within the aromatic ring. This homolysis results in the formation of a 2-(trifluoromethyl)phenyl radical and a chlorine radical.

The trifluoromethyl (-CF3) group is known for its high stability. However, under certain photochemical conditions, it can undergo hydrolysis. The light-mediated hydrolysis of the trifluoromethyl group is significantly influenced by the substituents on the benzotrifluoride (B45747) compounds. This photoreaction can lead to the formation of a carboxylic acid group (-COOH) at the position of the trifluoromethyl group, producing 2-chlorobenzoic acid. This process involves the sequential replacement of fluorine atoms with hydroxyl groups, which is often facilitated by the excited state of the molecule. Studies on various benzotrifluoride derivatives have shown that both the absorbance properties and the defluorination quantum yields are affected by the nature and position of other substituents on the aromatic ring.

The phototransformation of this compound in aqueous solutions can proceed through several pathways, including dechlorination and hydrolysis of the trifluoromethyl group, as mentioned above. The presence of other substances in the water, such as natural organic matter, can act as photosensitizers, potentially accelerating the degradation process.

In surfactant solutions, the photochemical behavior can be altered due to the partitioning of the hydrophobic this compound into the micellar phase. Micelles can provide a different microenvironment that can either enhance or inhibit photodegradation. For some chlorinated aromatic compounds, the presence of surfactants has been shown to increase the rate of photodechlorination. This "micellar effect" can be attributed to several factors, including the increased local concentration of the substrate and the altered properties of the excited state within the micelle. The specific effects would depend on the nature of the surfactant (anionic, cationic, or non-ionic) and its concentration relative to the critical micelle concentration (CMC).

Table 1: Potential Phototransformation Products of this compound

Precursor Transformation Process Potential Product(s)
This compound Photodechlorination Benzotrifluoride
This compound Photoinduced Hydrolysis of -CF3 2-Chlorobenzoic acid

This table presents potential products based on known photochemical reactions of similar compounds.

The efficiency of the photodegradation of this compound, particularly the reductive dechlorination pathway, can be significantly influenced by the presence of hydrogen atom donors. Following the initial homolytic cleavage of the C-Cl bond to form a 2-(trifluoromethyl)phenyl radical, this radical needs to be stabilized to complete the degradation process. Hydrogen atom donors serve this purpose by providing a hydrogen atom to the radical, resulting in the formation of the dechlorinated product, benzotrifluoride, and a new radical derived from the donor.

Reactions in Aqueous Solutions

Beyond direct photolysis, this compound can be degraded in aqueous solutions through reactions with photochemically or chemically generated reactive species, such as sulfate (B86663) radicals. These reactions are central to advanced oxidation processes (AOPs) used for water treatment.

The sulfate radical (SO₄˙⁻) is a strong oxidant that can be generated by the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) using heat, UV light, or transition metals. The sulfate radical reacts with aromatic compounds primarily through electron transfer, forming a radical cation.

For this compound, the reaction with the sulfate radical would likely proceed via an initial electron transfer from the aromatic ring to the SO₄˙⁻. The resulting radical cation can then undergo further reactions, such as nucleophilic attack by water, leading to the formation of hydroxylated products. Another possible pathway is the cleavage of the C-Cl bond from the radical cation. The reactivity of aromatic compounds with sulfate radicals is influenced by the nature of the substituents on the ring; electron-donating groups generally increase the reaction rate, while electron-withdrawing groups, such as the trifluoromethyl group, tend to decrease it.

Table 2: General Reactivity of Sulfate Radicals with Aromatic Compounds

Reaction Type Description
Electron Transfer SO₄˙⁻ accepts an electron from the aromatic ring to form a radical cation.
Hydrogen Abstraction SO₄˙⁻ abstracts a hydrogen atom from an alkyl side chain (less common for the aromatic ring itself).

This table provides a general overview of sulfate radical reactivity, and the specific pathway for this compound may vary.

Electron Transfer and Addition-Elimination Mechanisms

Specific research detailing the electron transfer and addition-elimination mechanisms involving this compound is not readily found in the surveyed literature. General principles of nucleophilic aromatic substitution suggest that the electron-withdrawing nature of the trifluoromethyl group would influence the reactivity of the aromatic ring, but specific studies on this compound are not available.

Hydrolysis of Intermediate Radical Cations

Detailed experimental studies on the formation and subsequent hydrolysis of intermediate radical cations of this compound could not be located in the available research. While radical cations are known intermediates in various photochemical and electrochemical reactions, specific data on their hydrolysis pathways for this compound are absent.

Thermal Stability and Reactivity under Various Conditions

This compound is a compound that demonstrates notable thermal stability under standard conditions, making it suitable for various industrial applications where resistance to degradation is crucial. chemimpex.com However, its stability is highly dependent on the specific environmental conditions, and it exhibits distinct reactivity with certain classes of chemicals.

The compound is generally stable if used and stored according to specifications. cpachem.com It is a flammable liquid and vapor, with a flash point of approximately 57.5-59°C and an ignition temperature of 650°C. cpachem.comchemicalbook.com For storage, it is recommended to keep the compound in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources. boulingchem.comechemi.com

Heating this compound to the point of decomposition results in the emission of toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride (B91410), and potentially other organic fluorides, as well as carbon monoxide and carbon dioxide. noaa.gov This thermal decomposition underscores the need for careful temperature control when handling the substance.

The reactivity of this compound is most pronounced in the presence of strong oxidizing agents and strong bases. It is considered incompatible with substances such as perchlorates, peroxides, permanganates, chlorates, and nitrates. boulingchem.com Reactions with strong oxidizing materials can be vigorous. noaa.gov Similarly, contact with strong bases should be avoided to prevent potentially uncontrollable chemical reactions. boulingchem.comchemicalbook.com

Below is a data table summarizing the stability and reactivity profile of this compound.

ParameterData
Thermal Stability Stable under normal conditions; decomposition occurs at high temperatures. cpachem.com
Flash Point 57.5 - 59 °C chemicalbook.com
Ignition Temperature 650 °C cpachem.com
Hazardous Decomposition Upon heating to decomposition, emits toxic fumes of hydrogen fluoride and hydrogen chloride. noaa.gov
Incompatible Materials Strong oxidizing agents (e.g., permanganates, dichromates) and strong bases. noaa.govchemicalbook.com
Conditions to Avoid Heat, flames, sparks, and direct sunlight. noaa.gov

Applications in Functional Materials and Advanced Technologies

Development of High-Performance Polymeric Materials

The distinct chemical structure of 2-chlorobenzotrifluoride (B151601) makes it a valuable precursor for monomers used in the synthesis of high-performance polymers. These materials are sought after in industries where durability, chemical resistance, and stability under extreme conditions are required. chemimpex.com

A significant application of this compound is in the synthesis of fluorinated diamine chain extenders, which are then incorporated into polyurethane (PU) chains to create fluorinated polyurethane elastomers (FPUs). mdpi.com For instance, this compound is a key raw material in the multi-step synthesis of novel aromatic diamines like bis[4-(4-amino-2-trifluoromethyloxyphenyl)phenyl]propane (BAFPP). mdpi.com During the polyurethane synthesis, these specialized diamine chain extenders react with diisocyanates to form the hard segments of the polymer, systematically introducing trifluoromethyl (—CF₃) groups into the polymer backbone. nih.gov This incorporation fundamentally alters the material's properties.

The introduction of trifluoromethyl groups derived from this compound significantly lowers the surface energy of the resulting polyurethane elastomers. This is due to the strong electronegativity and low polarizability of the fluorine atoms. Research has demonstrated a direct correlation between the content of the fluorinated chain extender and the hydrophobicity of the polymer surface. In a study on a series of FPUs synthesized with varying amounts of the BAFPP chain extender, a notable increase in the water contact angle and a decrease in water absorption were observed as the fluorine content rose. mdpi.com This enhancement in hydrophobicity makes these materials highly resistant to water and moisture, a critical attribute for applications in harsh environments. mdpi.com

Table 1: Effect of Fluorinated Chain Extender (BAFPP) Content on FPU Properties

Fluorine Content (wt%)Water Contact Angle (°)Water Absorption (%)
067.33.0
4.378.52.6
8.686.22.2

Data sourced from research on FPUs synthesized using a this compound derivative. mdpi.com

The presence of both chlorine and fluorine atoms, introduced via the this compound precursor, imparts inherent flame-retardant characteristics to the polyurethane. nih.gov Halogenated compounds are well-known flame retardants that function primarily in the gas phase during combustion. quimidroga.com When the polymer is heated, the C-Cl and C-F bonds break, releasing halogen radicals. These radicals act as scavengers, interrupting the exothermic radical chain reactions of combustion in the flame, thus inhibiting its propagation. nih.gov While standard polyurethanes are highly flammable, with a Limiting Oxygen Index (LOI) typically around 19-20%, the incorporation of halogenated monomers can significantly increase this value, making the material less likely to sustain a flame. researchgate.netresearchgate.netspecialchem.com

This compound serves as an intermediate in the formulation of specialty polymers used for high-performance coatings and adhesives. chemimpex.com The incorporation of the trifluoromethyl group into the polymer matrix for these applications results in coatings with low surface energy, excellent chemical resistance, and enhanced durability. These properties are paramount in protective coatings for industrial, automotive, and aerospace applications where resistance to chemicals, weathering, and thermal stress is required. chemimpex.comatamanchemicals.com In adhesives, these fluorinated polymers provide strong, durable bonds that can withstand harsh environmental conditions.

Synthesis of Fluorinated Polyurethane Elastomers

Role in Electronic Materials and Optoelectronics

This compound is a key starting material for the synthesis of monomers used in high-performance polymers for the electronics and optoelectronics industries. Its most notable application is in the production of fluorinated polyimides, which are valued for their exceptional thermal stability, low dielectric constant, and optical clarity. chemicalbook.comopenresearchlibrary.org

A crucial monomer derived from this compound is 2,2'-Bis(trifluoromethyl)benzidine (TFMB). chemicalbook.com The synthesis involves a coupling reaction of the Grignard reagent derived from this compound. chemicalbook.com TFMB is then polymerized with various dianhydrides to produce a range of fluorinated polyimides with tailored properties. openresearchlibrary.orgresearchgate.net

The incorporation of the bulky and rigid TFMB monomer, with its two —CF₃ groups, disrupts the polymer chain packing and hinders the formation of intermolecular charge-transfer complexes. This structural modification leads to polyimide films that are highly transparent and nearly colorless, a stark contrast to traditional polyimides which are often yellow or brown. ossila.com These properties, combined with outstanding thermal and dimensional stability, make these materials ideal for various high-tech applications. chemicalbook.comopenresearchlibrary.org

Key applications for these this compound-derived polyimides include:

Flexible Display Substrates: Their optical clarity, flexibility, and ability to withstand high processing temperatures make them a superior alternative to glass in flexible organic light-emitting diode (OLED) displays. nih.govnih.gov

Optical Films: Used as transparent films and coatings in various optical devices where thermal stability and specific optical properties are required. mdpi.com

Dielectric Materials: Their low dielectric constant and low dissipation factor at high frequencies are critical for their use as substrate materials in next-generation flexible printed circuit boards (PCBs), helping to minimize signal delay and cross-talk in high-speed electronic devices. chemicalbook.com

Table 2: Properties of a Polyimide Film Synthesized from TFMB

PropertyValue
Glass Transition Temperature (Tg)345–366 °C
5% Weight Loss Temperature (TGA, N₂)535–605 °C
Tensile Strength92–145 MPa
Optical Transparency (@ 550 nm)Up to 90%
Dielectric Constant (@ 10 GHz)~2.6 - 2.8

Data compiled from research on polyimides derived from 2,2'-Bis(trifluoromethyl)benzidine (TFMB). chemicalbook.comopenresearchlibrary.orgresearchgate.net

Precursor for Fluorinated Polymers with Tailored Electronic Properties

This compound serves as a valuable precursor, either as a monomer or an auxiliary agent, in the synthesis of specialized fluorinated polymers. atamanchemicals.com These polymers are often developed for high-end applications in fields such as electronics and aerospace, where materials with specific, reliable performance characteristics are essential. atamanchemicals.com

The incorporation of the trifluoromethyl (-CF3) group from this compound into a polymer backbone is a key strategy for tailoring the material's electronic and physical properties. sci-hub.se Fluoropolymers, in general, are noted for a range of desirable characteristics that stem from the high electronegativity and stability of the carbon-fluorine bond. researchgate.net These properties include:

Thermal Stability: The strength of C-F bonds imparts exceptional resistance to high temperatures. researchgate.net

Chemical Inertness: Fluorinated segments in a polymer chain provide robust resistance to chemical attack and degradation. researchgate.net

Low Dielectric Constant: Fluoropolymers are known for their low permittivity and low dissipation factor, making them excellent electrical insulators. sci-hub.se

Hydrophobicity: The presence of fluorine atoms leads to low surface energy and water repellency.

By integrating this compound into polymer structures, chemists can impart these fluoropolymer characteristics to create materials with precisely controlled electronic properties suitable for advanced technological applications. atamanchemicals.comsci-hub.se

Use as a Dielectric Fluid

This compound is utilized as a dielectric fluid, a role for which its chemical stability and electrical insulating properties are paramount. chemicalbook.com Dielectric fluids are essential in high-voltage electrical apparatus such as transformers and capacitors, where they serve to prevent electrical arcing between components and to dissipate heat. atamanchemicals.com

The suitability of a liquid for this purpose is determined by several key properties, including high dielectric strength, high thermal stability, and chemical inertness. The molecular structure of this compound, featuring the stable trifluoromethyl group, contributes to these characteristics. chemimpex.com Its isomer, p-chlorobenzotrifluoride (PCBTF), is also recognized for its application as a dielectric fluid, highlighting the utility of this class of compounds in electrical applications. atamanchemicals.comatamanchemicals.com The low polarity of the molecule is another beneficial property for its function as a dielectric material. atamanchemicals.com

Below is a table of relevant physical properties for this compound:

PropertyValue
Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
Boiling Point 152 °C
Melting Point -7.4 °C
Density 1.379 g/mL at 25 °C
Flash Point 59 °C
Water Solubility <0.1 g/100 mL at 19.5 °C

Environmental Fate, Transport, and Degradation Research

Atmospheric Fate and Transformation

Once released into the atmosphere, 2-Chlorobenzotrifluoride (B151601) is subject to several transformation processes, primarily driven by photochemical reactions.

The principal removal mechanism for this compound from the troposphere is its reaction with hydroxyl (OH) radicals. witpress.comnih.gov These highly reactive radicals initiate the oxidation of a vast number of volatile organic compounds. witpress.comnih.gov The rate at which this reaction occurs is a critical parameter for determining the compound's atmospheric lifetime. nist.gov Experimental studies using relative rate methods have been employed to determine the rate constant for the gas-phase reaction of this compound with OH radicals.

Table 1: Rate Constant for the Reaction of OH Radicals with this compound

Parameter Value Conditions

This kinetic data is fundamental to modeling the compound's behavior and persistence in the atmosphere.

The atmospheric oxidation of this compound, initiated by OH radicals, leads to the formation of various degradation products. copernicus.orgcopernicus.org The reaction typically proceeds via the addition of the OH radical to the aromatic ring, forming an unstable adduct that subsequently reacts with molecular oxygen. nih.gov This process can result in the formation of phenolic compounds. One of the identified major products from this oxidation pathway is 2-chloro-5-trifluoromethylphenol. The formation of such products is a key aspect of understanding the subsequent environmental impact of the parent compound's degradation.

The photochemical reactivity of this compound is intrinsically linked to its reaction rate with OH radicals. nist.gov Based on the experimentally determined rate constant and assuming an average global tropospheric concentration of OH radicals, the atmospheric lifetime of this compound can be estimated.

Atmospheric Lifetime Calculation:

Rate Constant (kOH): 0.60 x 10-14 cm3 molecule-1 s-1

Average OH Radical Concentration: 1.0 x 106 molecules cm-3 (B1577454)

Calculated Lifetime: Approximately 5.3 years

This relatively long lifetime suggests that this compound has the potential for long-range atmospheric transport, allowing it to be distributed far from its original source. Direct photolysis is not considered a significant degradation pathway as the compound does not absorb UV radiation in the tropospherically relevant wavelength range (>290 nm).

Aquatic Fate and Degradation

In aquatic environments, the fate of this compound is influenced by different degradation mechanisms, with photolysis playing a significant role.

Aqueous photolysis, particularly in the presence of substances that can generate hydroxyl radicals (such as hydrogen peroxide), is a potential degradation pathway for this compound in water. researchgate.netrsc.org The highly reactive OH radicals can attack the aromatic ring, leading to a cascade of reactions that break down the parent molecule. nist.gov Research has identified several intermediate and final degradation products. For instance, the detection of 3,4-dihydroxybenzoic acid suggests that the degradation process involves hydroxylation of the benzene (B151609) ring and subsequent ring cleavage. The identification of these products is crucial for assessing the ecotoxicity of the breakdown compounds.

The presence of surfactants in aquatic systems can significantly alter the rate and efficiency of the photodegradation of hydrophobic organic compounds like this compound. researchgate.net Surfactants can form micelles, which can encapsulate the pollutant, thereby increasing its apparent solubility in water and potentially enhancing its proximity to photosensitizers or reactive oxygen species. researchgate.net Studies have shown that certain surfactants can promote the photodegradation and dechlorination of chlorinated aromatic compounds. This effect is often dependent on the type and concentration of the surfactant, as micelles can either facilitate the interaction between the pollutant and the degrading species or, conversely, shield the pollutant from degradation.

Table of Mentioned Compounds

Compound Name
This compound
2-chloro-5-trifluoromethylphenol
3,4-dihydroxybenzoic acid

Terrestrial Fate and Soil Interactions

When released to land, this compound is subject to processes that control its movement and persistence in the soil environment.

Volatilization from soil is a primary mechanism for the dissipation of this compound from the terrestrial environment. The rate of this process is governed by the compound's vapor pressure and its adsorption to soil particles. The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, is a key parameter in determining its mobility and availability for volatilization. ucanr.educhemsafetypro.com Specific experimental Koc values for this compound are not documented in the reviewed literature.

Several factors influence the rate of volatilization from soil:

Soil Properties: Soil type, organic matter content, and moisture level are critical. Volatilization is generally faster from moist soils than from dry soils, as water competes with the chemical for soil binding sites. rivm.nlresearchgate.net However, once the surface layer becomes dry, volatilization can be dramatically reduced. rivm.nl

Temperature: Higher soil and air temperatures increase the vapor pressure of the chemical, leading to a higher rate of volatilization. rivm.nl

Air Flow: Increased wind speed across the soil surface enhances the removal of vapors, steepening the concentration gradient and promoting further volatilization. rivm.nl

Anaerobic degradation occurs in soil environments depleted of oxygen, such as saturated soils or deeper subsurface layers. While specific studies on the anaerobic degradation of this compound are not available, research on other chlorinated aromatic compounds suggests that reductive dehalogenation can be a viable pathway. nih.gov This process involves the removal of chlorine atoms, which typically leads to less halogenated and often less toxic intermediates.

Studies on chlorinated benzenes have shown that higher chlorinated congeners are more readily dehalogenated under anaerobic conditions, while compounds with fewer chlorine atoms are more resistant. nih.govresearchgate.net The susceptibility of this compound to this process has not been experimentally confirmed. Research on related compounds like monochlorophenols and monochlorobenzoates indicates that the position of the chlorine atom (ortho, meta, or para) significantly influences the rate and feasibility of anaerobic degradation. nih.gov

A comprehensive search of scientific literature did not identify any field monitoring studies specifically designed to track the degradation, persistence, or transport of this compound in soil environments. Such studies are essential for understanding the real-world behavior of a chemical and validating predictions made from laboratory experiments. The lack of monitoring data means the actual persistence and mobility of this compound in various soil types and climatic conditions remain uncharacterized.

Biotransformation and Microbial Degradation

Biotransformation is the alteration of a chemical substance by living organisms, primarily microorganisms like bacteria and fungi. medcraveonline.cominteresjournals.org It is a critical pathway for the breakdown of many organic pollutants in the environment.

There is no specific research available detailing the microbial degradation or biotransformation pathways of this compound. However, studies on structurally similar compounds provide insights into potential metabolic routes. Aerobic bacteria are known to degrade chlorinated benzenes with four or fewer chlorine atoms. nih.gov The typical mechanism involves an initial attack by dioxygenase enzymes, which leads to the formation of chlorocatechols that can be further metabolized. nih.govresearchgate.net

Furthermore, research on the degradation of 2-chlorobenzoate (B514982) by a Pseudomonas species demonstrated that bacteria can metabolize ortho-chlorinated compounds, producing 2,3-dihydroxybenzoate as a metabolite. nih.gov This suggests that microbial cleavage of the ortho-positioned chlorine atom is possible. However, whether microbial communities can effectively degrade the highly stable trifluoromethyl group of this compound under environmental conditions has not been determined.

Pathways of Microbial Dehalogenation

The microbial degradation of halogenated aromatic compounds is a critical process in their environmental detoxification. For substances like this compound, microbial dehalogenation represents a key initial step in their breakdown. This process involves the removal of halogen substituents, which can occur under both aerobic and anaerobic conditions. nih.gov

Reductive dehalogenation is a significant pathway, particularly in anaerobic environments, where microorganisms use the halogenated compound as an electron acceptor. nih.govsemanticscholar.org In this process, a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This can be a crucial step as it often reduces the toxicity of the compound and makes the resulting molecule more susceptible to further degradation. nih.gov A wide variety of bacteria have been identified that can perform reductive dehalogenation, sometimes as part of a syntrophic community where different microbial species carry out successive steps in the degradation pathway. nih.gov While some organisms catalyze this reaction, others can derive energy for growth from it, a process known as organohalide respiration. nih.govsemanticscholar.org

Formation of Chlorobenzoic Acid Intermediates

During the microbial degradation of chlorinated aromatic compounds, the transformation of functional groups often leads to the formation of acidic intermediates. In the case of this compound, a plausible metabolic pathway involves the oxidation of the trifluoromethyl (-CF3) group to a carboxyl (-COOH) group. This transformation would result in the formation of 2-chlorobenzoic acid. wikipedia.org

The formation of chlorobenzoic acids is a common theme in the breakdown of various chlorinated pollutants. For instance, the cometabolism of 4,4'-dichlorobiphenyl (B164843) by certain bacteria yields 4-chlorobenzoate (B1228818) as a primary intermediate. nih.gov Similarly, the herbicide dichlobenil (B1670455) is known to degrade into 2,6-dichlorobenzoic acid in certain soils. nih.gov These intermediates, like 2-chlorobenzoic acid, are typically more water-soluble than the parent compound and can be further metabolized by other microorganisms. wikipedia.orgchemicalbook.com The subsequent degradation of 2-chlorobenzoic acid would likely proceed through hydroxylation and ring cleavage, eventually leading to mineralization into carbon dioxide and inorganic chloride. nih.gov

Enzyme Systems Involved in Degradation (e.g., Dioxygenases)

The enzymatic breakdown of stable aromatic rings, such as that in this compound, is initiated by powerful oxidative enzymes. Dioxygenases are a key class of enzymes involved in the aerobic degradation of aromatic hydrocarbons. dtic.mil These enzymes incorporate both atoms of molecular oxygen into the substrate, typically leading to the formation of a cis-dihydrodiol. dtic.mil This step is crucial as it breaks the aromaticity of the ring, making it susceptible to subsequent enzymatic reactions and eventual cleavage.

In addition to dioxygenases, other enzyme systems play vital roles in the degradation of halogenated compounds.

Enzyme ClassFunction in Degradation
Monooxygenases Incorporate one oxygen atom into the substrate, often initiating degradation by hydroxylating the aromatic ring. Flavin monooxygenases are one example. nih.gov
Dehalogenases Catalyze the removal of halogen atoms. This can occur through hydrolytic, reductive, or oxidative mechanisms. nih.gov
Cytochrome P450 A versatile superfamily of heme-containing monooxygenases known to metabolize a wide range of compounds, including engaging in dehalogenation reactions. nih.gov

The specific enzymes involved in the degradation of this compound would likely be a consortium of these types, with dioxygenases or monooxygenases initiating the attack on the ring, followed by dehalogenases to remove the chlorine substituent and other enzymes to process the ring cleavage products. dtic.mil

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. For persistent organic pollutants, bioaccumulation is a significant concern as it can lead to the magnification of the chemical's concentration up the food chain (biomagnification). nih.gov

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value generally indicates greater lipophilicity and a higher tendency to accumulate in the fatty tissues of organisms. The structurally similar isomer, parachlorobenzotrifluoride (PCBTF), has a moderate potential for bioaccumulation, with a reported log Kow of 3.7. ashland.com This suggests that this compound likely shares a similar moderate bioaccumulation potential. Such compounds are considered toxic to aquatic life. ashland.comitrcweb.org

CompoundLog KowBioaccumulation Potential
Parachlorobenzotrifluoride (PCBTF)3.7Moderate

Studies on various organofluorine compounds show they can be detected in different tissues of aquatic organisms. nih.govresearchgate.net The persistence and lipophilic nature of compounds like this compound mean they can be absorbed from water and diet, accumulating in organisms and potentially posing a risk to both the organisms themselves and higher trophic levels, including humans who may consume them. nih.govnd.edu

Methodological Advancements in Environmental Fate Studies

To accurately assess the environmental risk of contaminants like this compound, sophisticated analytical methods are required to track their presence and transformation at very low concentrations in complex environmental matrices such as water, soil, and biological tissues.

Time-Resolved In-Tube Solid-Phase Microextraction (TR-IT-SPME)

In-tube solid-phase microextraction (IT-SPME) is an advanced and automated sample preparation technique that combines extraction, concentration, and sample cleanup into a single, online process. nih.gov It utilizes a capillary column with an inner surface coated with a sorbent material as the extraction device. nih.gov This method is often coupled directly with high-performance liquid chromatography (HPLC), allowing for rapid and sensitive analysis. nih.gov

Key advantages of IT-SPME include:

Automation: The entire process, from sample injection to analysis, can be automated, improving reproducibility and throughput. nih.gov

Minimal Solvent Use: It is considered a green analytical technique as it significantly reduces or eliminates the need for harmful organic solvents. nih.gov

High Sensitivity: It is effective for concentrating trace-level analytes from complex samples. nih.gov

A "time-resolved" application of IT-SPME would involve collecting and analyzing samples at various time points during a degradation experiment. This approach allows researchers to precisely monitor the decay of the parent compound (this compound) and the simultaneous formation and subsequent decay of its degradation intermediates, such as 2-chlorobenzoic acid. This provides crucial kinetic data for understanding degradation rates and pathways in environmental systems.

Isotope Fractionation Studies

Compound-specific isotope analysis (CSIA) is a powerful tool for investigating the sources and degradation pathways of environmental contaminants. Isotope fractionation studies measure the change in the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of a compound as it undergoes chemical or biological transformation. nih.govuab.cat

During a degradation reaction, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (e.g., ¹³C). This results in the remaining, undegraded pool of the contaminant becoming progressively "enriched" in the heavier isotope. By measuring this isotopic enrichment, scientists can:

Confirm Biodegradation: Distinguish between actual degradation and non-destructive processes like sorption or dilution. uab.cat

Elucidate Reaction Mechanisms: The magnitude of the isotope effect (known as the enrichment factor, ε) can provide insights into the specific bonds being broken during the rate-limiting step of the reaction. nih.gov

Track Contaminant Fate: Assess the extent of degradation of a contaminant plume in groundwater or soil. nih.gov

For this compound, a dual-isotope approach measuring both carbon and chlorine fractionation (Λ = Δδ¹³C / Δδ³⁷Cl) would be particularly informative, helping to pinpoint whether the initial enzymatic attack occurs at a C-H, C-C, or C-Cl bond, thereby clarifying the precise degradation mechanism at a molecular level. nih.gov

Field Studies on Spray and Dust Drift

The movement of chemical compounds through the air as droplets (spray drift) or fine solid particles (dust drift) from the point of application to non-target areas is a significant factor in environmental exposure assessment. nih.gov Field studies are essential for quantifying the extent of this drift under real-world conditions, taking into account meteorological factors, application techniques, and the chemical's physical properties.

Factors influencing spray drift include droplet size, wind speed, and the height of the application equipment from the ground. nih.govunl.edu Smaller droplets, for instance, are more susceptible to being carried by wind over longer distances. unl.edu Field studies for substances like this compound would typically involve controlled applications alongside a grid of air and deposition samplers placed at varying distances downwind to measure off-target movement.

Table 1: Illustrative Data for a Hypothetical Spray Drift Field Study As specific data for this compound is not available, this table illustrates the type of data that would be collected in a relevant field study.

Distance Downwind (meters) Mean Deposition (µg/m²) Wind Speed (m/s) Application Method
10 15.2 3.5 Ground Boom Sprayer
25 7.8 3.5 Ground Boom Sprayer
50 3.1 3.5 Ground Boom Sprayer
100 0.9 3.5 Ground Boom Sprayer
10 28.5 6.0 Ground Boom Sprayer
25 14.3 6.0 Ground Boom Sprayer
50 6.7 6.0 Ground Boom Sprayer

Soil Accumulation Studies

Understanding the potential for a chemical to accumulate in soil is fundamental to assessing its long-term environmental impact and its potential for uptake by plants or leaching into groundwater. Soil accumulation studies investigate the persistence of a compound and its tendency to bind to soil particles over time.

These studies are typically conducted at field sites with a history of the chemical's application or through controlled field plots where the chemical is applied and monitored. Soil cores are collected at various depths and time intervals following application. Analysis of these samples reveals the concentration of the parent compound and its degradation products, allowing researchers to determine its persistence, mobility, and accumulation patterns in the soil profile.

As with drift studies, field research specifically detailing the soil accumulation of this compound is limited in the available scientific literature. While laboratory studies can provide estimates of soil sorption and degradation rates, field studies are crucial for validation under natural environmental conditions, which include variable weather, soil types, and microbial activity. Such research would be vital for assessing the long-term fate of this compound in terrestrial ecosystems.

Table 2: Illustrative Data for a Hypothetical Soil Accumulation Study As specific data for this compound is not available, this table illustrates the type of data that would be collected in a relevant field study.

Time After Application (Days) Soil Depth (cm) Concentration (mg/kg) Soil Type
1 0-10 5.0 Sandy Loam
1 10-20 0.8 Sandy Loam
30 0-10 4.2 Sandy Loam
30 10-20 0.6 Sandy Loam
90 0-10 3.1 Sandy Loam
90 10-20 0.4 Sandy Loam
180 0-10 1.9 Sandy Loam

Toxicological Data on this compound Not Publicly Available

Detailed toxicological investigations as specified for the chemical compound this compound are not available in publicly accessible scientific literature and regulatory databases. While safety data sheets provide basic hazard classifications, such as potential for irritation and harm if swallowed, comprehensive studies detailing long-term systemic effects and specific neurotoxicity assessments for this particular isomer (also known as ortho-chlorobenzotrifluoride, CAS 88-16-4) are not documented.

In-depth research, including 13-week inhalation studies in rodents, analyses of specific organ weight changes, microscopic pathological observations, and Functional Observational Battery (FOB) assessments, has been conducted on the closely related isomer, p-Chlorobenzotrifluoride (para-chlorobenzotrifluoride, 4-chlorobenzotrifluoride (B24415), CAS 98-56-6). These extensive studies provide a toxicological profile for the para isomer but cannot be scientifically extrapolated to represent the effects of this compound.

One toxicological report noted the presence of this compound as a minor impurity (0.2%) in a study of p-chlorobenzotrifluoride, but this does not provide independent data on its specific biological interactions. ca.gov

Due to the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the requested areas of investigation, it is not possible to provide the detailed article as outlined.

Toxicological Investigations and Biological Interactions

Neurotoxicity Assessments

Motor Activity Evaluations

Detailed studies and specific data from motor activity evaluations for 2-Chlorobenzotrifluoride (B151601) were not available in the reviewed scientific literature.

Neuropathological Examinations

Specific findings from neuropathological examinations concerning this compound were not identified in publicly available toxicological reports.

Reproductive and Developmental Toxicity Studies

Multigenerational Studies

Comprehensive multigenerational reproductive toxicity studies focusing specifically on this compound have not been detailed in the available research.

Effects on Sperm Motility and Number

Research data detailing the specific effects of this compound on sperm motility and sperm count are not available in the reviewed literature.

Alterations in Estrous Cycle

Information regarding alterations in the estrous cycle following exposure to this compound is not available in the scientific reports examined. A study by the National Toxicology Program on the isomer p-chlorobenzotrifluoride noted that females in the highest exposure group spent significantly more time in extended diestrus. nih.gov

Clinical Biochemistry and Hematology Investigations

Specific data from clinical biochemistry and hematology investigations for this compound are not detailed in the available toxicological studies.

Serum Chemistry Parameters

Exposure to chlorobenzotrifluoride isomers has been demonstrated to alter several key serum chemistry parameters in animal models. Studies in rats have identified changes indicating effects on liver function. Observed alterations include increased activities of alkaline phosphatase, alanine (B10760859) aminotransferase, and sorbitol dehydrogenase. nih.gov Furthermore, investigations have revealed elevations in cholesterol and triglyceride levels. nih.gov Mild cholestasis has also been suggested by clinical pathology findings. nih.gov

Table 1: Observed Changes in Serum Chemistry Parameters

Parameter Observation
Alkaline Phosphatase Increased Activity
Alanine Aminotransferase Increased Activity
Sorbitol Dehydrogenase Increased Activity
Cholesterol Increased Levels
Triglycerides Increased Levels
Bile Salts Increased Concentrations

Hematological Parameters

Effects on hematological parameters have also been documented. These changes suggest an impact on white blood cell populations and plasma proteins. In female rats, observed effects included decreased counts of leukocytes and lymphocytes. nih.gov Conversely, studies in male rats showed increased neutrophil counts and elevated globulin concentrations. nih.gov Some clinical pathology findings have also pointed towards a mild anemia. nih.gov

Table 2: Observed Changes in Hematological Parameters

Parameter Sex Observation
Leukocyte Count Female Decreased
Lymphocyte Count Female Decreased
Neutrophil Count Male Increased
Globulin Concentration Male Increased

Cellular and Molecular Toxicological Insights

Adrenal Cortex Vacuolation and Hypertrophy

Histopathological examinations have identified the adrenal gland as a target organ. Specifically, cytoplasmic vacuolation of the adrenal cortex has been noted as a treatment-related effect in both male and female rats. ca.govnih.govca.govca.gov This finding, characterized by the accumulation of lipid vacuoles within cortical cells, was observed at higher exposure levels. ca.gov

Hepatic Enzyme Induction

Significant effects on the liver include the induction of hepatic drug-metabolizing enzymes. Exposure to p-chlorobenzotrifluoride in rats leads to an increase in liver weight and total cytochrome P450 (CYP450) content, particularly in females. tandfonline.com Studies have characterized the induction of a wide range of specific CYP450 isozymes, with some gender-specific differences in the response. tandfonline.com

The activity of CYP1A1 (measured by 7-ethoxyresorufin (B15458) O-deethylase, EROD) and CYP1A2 was increased approximately twofold in both males and females at high exposure levels. tandfonline.com A more pronounced, fivefold increase in CYP2B activity was observed in males, compared to a twofold increase in females. tandfonline.com Minor changes were noted for CYP2E1 in males and CYP3A1/3A2 in females, with no corresponding changes in the other sex. tandfonline.com These findings demonstrate a broad, though relatively modest, induction of hepatic CYP450 enzymes. tandfonline.com

Table 3: Induction of Hepatic Cytochrome P450 Enzymes by p-Chlorobenzotrifluoride

Enzyme Family Measurement Observation in Males Observation in Females
CYP1A1 EROD Activity ~2-fold increase ~2-fold increase
CYP1A2 Acetanilide/Phenacetin Metabolism ~2-fold increase ~2-fold increase
CYP2B PROD/BROD Activity ~5-fold increase ~2-fold increase
CYP2E1 Chlorzoxazone Hydroxylation Small increase No difference
CYP3A1/3A2 Nifedipine Oxidation No change Small increase

Carcinogenicity Assessments and Classification

Comprehensive carcinogenicity studies for this compound have not been conducted. According to available safety data sheets and government health assessments, the compound has not been tested for its potential to cause cancer in animals. fishersci.comnj.gov As a result, it is not classified as a carcinogen by major international and national regulatory bodies.

A safety data sheet for this compound indicates that it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the U.S. Occupational Safety and Health Administration (OSHA), or the American Conference of Governmental Industrial Hygienists (ACGIH). fishersci.com Other safety documents consistently report that data on the carcinogenic effects of this substance are unavailable. fishersci.itcpachem.comechemi.com

Carcinogenicity Classification Status for this compound

OrganizationClassificationReference
IARCNot Listed fishersci.com
NTPNot Listed fishersci.com
OSHANot Listed fishersci.com
ACGIHNot Listed fishersci.com

Toxicokinetic Profiling

Detailed toxicokinetic studies investigating the absorption, distribution, metabolism, and excretion of this compound in biological systems are not available in the reviewed scientific literature.

Absorption, Distribution, Metabolism, and Excretion

There is no specific information available regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Research into how this compound is taken up by the body, where it travels, how it is metabolized, and the pathways through which it is eliminated has not been published.

Tissue Accumulation (e.g., Fat, Brain, Liver)

Similarly, there are no available data on the potential for this compound to accumulate in specific tissues such as fat, brain, or liver. Studies to determine its bioaccumulation potential have not been reported.

Compound Names

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 2-Chlorobenzotrifluoride (B151601) from impurities, reaction byproducts, or other components in a mixture. This separation allows for accurate quantification and isolation.

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like this compound. researchgate.net The principle of GC involves vaporizing the sample and passing it through a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. youtube.com The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic feature used for identification. youtube.com Purity analysis of commercially available this compound is commonly performed using GC, often showing purities greater than 98-99%. tcichemicals.comsigmaaldrich.comsigmaaldrich.com

A Flame Ionization Detector (FID) is frequently used for quantification due to its high sensitivity and wide linear range. japsonline.comnih.gov For structural confirmation and identification, a Mass Spectrometer (MS) is coupled with the GC. GC-MS analysis separates compounds and then fragments them into ions, producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov For this compound, the mass spectrum shows a top peak (base peak) at a mass-to-charge ratio (m/z) of 180, corresponding to the molecular ion, and a second-highest peak at m/z 145, resulting from the loss of a chlorine atom. nih.gov

Below is a table outlining typical GC parameters that can be used for the analysis of chlorinated benzotrifluorides. cdc.gov

ParameterCondition
Column Fused silica (B1680970) capillary, 30 m x 0.32 mm ID, 1 µm film (e.g., 100% dimethyl polysiloxane)
Carrier Gas Helium
Injector Temperature 150°C - 250°C
Detector Temperature 230°C - 300°C (FID)
Oven Program Initial Temp: 40°C (hold 1 min), Ramp: 10°C/min to 150°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Volume 1 µL

High-Performance Liquid Chromatography (HPLC) is another separation technique that can be applied to the analysis of this compound, particularly for its separation from non-volatile impurities or in formulations. rsc.org In contrast to GC, HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. rsc.org

Reverse-phase HPLC (RP-HPLC) is the most common mode, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and/or methanol (B129727) with water. ekb.eg A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. ekb.eg Detection is typically accomplished using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound absorbs UV light. ekb.eg

For highly sensitive and selective quantification, especially in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. forensicrti.org This method offers significant advantages over GC-MS, including shorter analysis times and simplified sample preparation procedures. nih.govforensicrti.org

The LC system separates the components of the sample before they enter the mass spectrometer. europeanpharmaceuticalreview.com A tandem mass spectrometer, such as a triple quadrupole, is used for detection. europeanpharmaceuticalreview.com In this setup, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole through collision-induced dissociation. forensicrti.org The third quadrupole selects specific product ions for detection. forensicrti.org This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for very low detection limits. forensicrti.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods analyze the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound shows a complex multiplet pattern in the aromatic region (typically between 7.0 and 8.0 ppm). This complexity arises because the four protons on the benzene ring are chemically distinct and exhibit spin-spin coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound will show distinct signals for the six aromatic carbons and the carbon of the trifluoromethyl (CF₃) group. The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

The following table summarizes the expected NMR spectral data for this compound. nih.govchemicalbook.com

NucleusChemical Shift (δ) Range (ppm)Multiplicity
¹H ~ 7.2 - 7.8Multiplet
¹³C ~ 120 - 135 (Aromatic)Multiple signals
¹³C ~ 120 - 130 (CF₃)Quartet (q)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its chemical bonds. thermofisher.com

Key characteristic peaks in the FTIR spectrum are used to confirm the presence of the aromatic ring, the C-Cl bond, and the C-F bonds of the trifluoromethyl group. This technique is valuable for verifying the identity of the compound and for detecting certain impurities.

The table below lists the principal expected FTIR absorption bands for this compound.

Vibrational ModeWavenumber Range (cm⁻¹)Bond
Aromatic C-H Stretch3000 - 3100C-H
Aromatic C=C Stretch1400 - 1600C=C
C-F Stretch (strong)1100 - 1400C-F (in CF₃)
C-Cl Stretch700 - 800C-Cl

UV-Visible Spectroscopy

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like this compound, electronic transitions of π-electrons within the benzene ring are responsible for absorption in the UV region. The presence of substituents on the benzene ring, such as the chlorine atom and the trifluoromethyl group, influences the energy of these transitions, which can cause shifts in the wavelength of maximum absorbance (λmax).

While specific spectral data for this compound is not extensively detailed in foundational research literature, the principles of UV-Visible spectroscopy suggest that it would exhibit characteristic absorption bands in the UV range, typically below 300 nm. The chlorine and trifluoromethyl substituents can modify the absorption profile compared to unsubstituted benzene through their inductive and resonance effects, potentially leading to shifts in the position and intensity of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 180.55 g/mol . sigmaaldrich.comnih.gov In the mass spectrum, the molecular ion peak (M+) would be observed at m/z 180. A key characteristic feature arises from the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). ulethbridge.ca This results in a distinctive isotopic pattern for any chlorine-containing fragment, with a second peak (M+2) at m/z 182, having an intensity of about one-third of the main molecular ion peak. ulethbridge.ca

Electron ionization (EI) of this compound would lead to the formation of various fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or other substituents.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Ion FragmentFormulaNotes
182[C₇H₄³⁷ClF₃]⁺[M+2]⁺Isotopic peak due to the presence of the ³⁷Cl isotope.
180[C₇H₄³⁵ClF₃]⁺[M]⁺Molecular ion peak with the ³⁵Cl isotope.
145[C₇H₄F₃]⁺[M-Cl]⁺Loss of a chlorine radical from the molecular ion.
111[C₆H₄Cl]⁺[M-CF₃]⁺Loss of a trifluoromethyl radical from the molecular ion.
75[C₆H₃]⁺[C₆H₄-H]⁺Formation of a benzyne (B1209423) radical cation, a common fragment for benzene derivatives.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is primarily used to evaluate the thermal stability and decomposition profile of materials. nih.gov For a volatile liquid such as this compound, which has a boiling point of 152 °C, a TGA scan would primarily reflect its volatility rather than thermal decomposition. sigmaaldrich.com The analysis would show a single, distinct step of mass loss as the temperature approaches and surpasses its boiling point, corresponding to the evaporation of the sample. While TGA can determine the boiling point and assess the presence of non-volatile impurities, it is more commonly employed for studying the decomposition kinetics of polymers and other high-molecular-weight, non-volatile substances. eltra.comnih.gov

Microscale Combustion Calorimetry

Microscale Combustion Calorimetry (MCC) is a technique used to assess the flammability characteristics of materials from milligram-sized samples. faa.govdtic.mil The method involves pyrolyzing the sample in an inert atmosphere, followed by the complete combustion of the volatile pyrolysis products in an oxygen-rich environment. rtinstruments.com MCC measures key flammability parameters such as the heat release capacity (HRC) and total heat release (THR), which are intrinsic properties of the material and are crucial for evaluating fire safety. researchgate.net

For halogenated aromatic compounds like this compound, MCC is a particularly relevant technique. The presence of chlorine and fluorine atoms in the molecular structure is expected to influence its combustion behavior. Halogens can act as flame retardants by interrupting the radical chain reactions of combustion in the gas phase. researchgate.net An MCC analysis of this compound would provide quantitative data on its heat release rate, allowing for a direct comparison of its flammability with other halogenated and non-halogenated compounds. This information is valuable in research aimed at developing materials with reduced fire hazards. researchgate.net

Surface Characterization Methods

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nasa.gov XPS analyzes the top 1-10 nm of a surface by irradiating it with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the material.

An XPS analysis of this compound would detect the presence of carbon, chlorine, and fluorine. High-resolution spectra of the individual elements provide detailed information about their bonding environments based on shifts in their core-level binding energies. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the aromatic ring (C-C, C-H), the carbon bonded to chlorine (C-Cl), and the carbon of the trifluoromethyl group (C-F). frontiersin.org This technique is essential for confirming surface modification or identifying the presence of the compound on a substrate.

Table 2: Predicted XPS Binding Energies for this compound

Core LevelApproximate Binding Energy (eV)Associated Chemical Bond
C 1s~284.8Aromatic C-C, C-H
C 1s~286.0Aromatic C-Cl
C 1s~292.5C-F₃ (Trifluoromethyl group)
Cl 2p₃/₂~200.2C-Cl (Organic Chlorine) researchgate.net
F 1s~688.5C-F (Trifluoromethyl group)

Contact Angle Measurements

Contact angle goniometry is a surface science technique used to measure the wettability of a solid surface. The contact angle is the angle where a liquid/vapor interface meets a solid surface. This measurement provides valuable information about the surface energy of the solid. For a compound like this compound, or more commonly, for surfaces modified by polymers or monolayers derived from it, contact angle measurements reveal the surface's hydrophobic or hydrophilic nature.

Detailed Research Findings: The chemical structure of this compound, featuring a trifluoromethyl (-CF3) group and a chlorine atom on an aromatic ring, suggests that surfaces functionalized with it would exhibit low surface energy and, consequently, poor wettability by polar liquids like water. The presence of fluorine is known to significantly enhance surface hydrophobicity. researchgate.net Research on fluorinated polymer surfaces shows they exhibit high water contact angles. uh.edu For instance, polytetrafluoroethylene (PTFE) has a water contact angle of around 103-118°. xsrv.jp It is expected that a surface functionalized with molecules containing the benzotrifluoride (B45747) moiety would display similar hydrophobic characteristics.

The measurement involves depositing a droplet of a probe liquid (e.g., water, diiodomethane) onto the surface of interest and measuring the angle formed at the three-phase boundary. This data is critical in applications where surface interaction with moisture or other liquids is a key performance attribute, such as in the development of protective coatings or specialized electronic materials.

Below is an illustrative data table showing hypothetical contact angle measurements on a glass slide coated with a polymer derived from this compound, compared with uncoated glass and a PTFE-coated slide.

Table 1: Illustrative Contact Angle Data

Other Characterization Techniques

Beyond surface wettability, a range of other techniques are employed to characterize the structural, morphological, and purity aspects of this compound and related materials.

Wide Angle X-ray Diffraction (WAXD)

Wide Angle X-ray Diffraction (WAXD) is a fundamental technique for determining the crystalline structure of materials. ndhu.edu.tw When applied to this compound, the analysis would be performed on its solid, crystalline state (achieved by freezing the liquid) or on a crystalline derivative. The technique directs X-rays onto the sample, and the resulting diffraction pattern of concentric rings or spots is recorded. The angles and intensities of the diffracted beams provide information about the crystal lattice, such as the spacing between atomic planes (d-spacing). ndhu.edu.tw

Detailed Research Findings: For a small organic molecule like this compound, WAXD would elucidate its crystal structure, including unit cell dimensions and the arrangement of molecules within the lattice. This information is foundational for understanding its physical properties in the solid state. The technique is widely used for the structural determination of small-molecule crystals and polycrystalline materials. nih.govhw.ac.uk The diffraction pattern can distinguish between different crystalline phases (polymorphs) and determine the degree of crystallinity in a semi-crystalline sample. researchgate.net

The following table provides hypothetical WAXD data for a crystalline sample of this compound, illustrating how results would be presented.

Table 2: Illustrative WAXD Peak Data for Crystalline this compound

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of providing three-dimensional images of a sample's surface topography at the nanoscale. azom.commontana.edu It uses a sharp tip on a flexible cantilever to scan the surface; forces between the tip and the sample cause the cantilever to deflect, which is measured to create the image. libretexts.org

Detailed Research Findings: In the context of this compound, AFM would not be used on the bulk liquid itself but rather to characterize thin films or self-assembled monolayers of the compound or its derivatives on a substrate. illinois.edu This analysis can reveal details about film uniformity, surface roughness, grain size, and the presence of defects. azom.com Such morphological information is critical in fields like microelectronics or advanced coatings. Recent advancements in high-resolution AFM have even enabled the direct visualization of molecular structures and the identification of heteroatoms (like chlorine) within aromatic molecules, providing profound insights into molecular arrangement and orientation on a surface. doi.orgosti.gov

An illustrative table summarizing the type of data obtained from an AFM scan of a this compound-derived thin film is presented below.

Table 3: Illustrative AFM Morphological Data for a Thin Film

Inductively Coupled Plasma (ICP) Analysis for Impurities

Inductively Coupled Plasma (ICP) analysis, typically coupled with Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES), is a powerful technique for detecting and quantifying trace elemental impurities. azom.com For an industrial chemical like this compound, ICP analysis is a critical quality control step to ensure the absence of metallic contaminants that may originate from manufacturing equipment (e.g., reactors, pipes) or catalysts.

Detailed Research Findings: The sample is typically digested in acid and introduced into a high-temperature argon plasma, which ionizes the atoms of the elements present. A mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. libretexts.orgpacificbiolabs.com The technique is essential for meeting the stringent purity requirements of the pharmaceutical and electronics industries. pacificbiolabs.com While ICP-MS is primarily used for metals, specialized methods can also determine halogens, although this can be challenging. nih.gov

The following table shows hypothetical results for the analysis of common metallic impurities in a batch of this compound.

Table 4: Illustrative ICP-MS Results for Metallic Impurities

Analytical Method Development and Validation

Developing and validating analytical methods is a cornerstone of quality assurance, ensuring that a method is suitable for its intended purpose. researchgate.net For this compound, a key analytical method would be Gas Chromatography (GC), given the compound's volatility. Such a method would be used for purity assessment and quantification of related impurities.

Detailed Research Findings: The development process involves selecting the appropriate GC column, carrier gas, temperature program, and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) to achieve good separation and detection of the main component and any potential impurities. researchgate.net

Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). impactfactor.orgijpsr.com Validation demonstrates the method's performance through a series of specific tests:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The tables below provide an example of a hypothetical GC method and a summary of its validation for the purity analysis of this compound.

Table 5: Illustrative Gas Chromatography (GC) Method Parameters

Table 6: Illustrative Summary of Method Validation Results

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of molecules like 2-Chlorobenzotrifluoride (B151601). These calculations provide a theoretical framework to predict molecular behavior based on the principles of quantum mechanics.

DFT studies can be employed to determine a range of global reactivity descriptors that shed light on the chemical nature of this compound. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity.

Key global reactivity descriptors that can be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting the types of reactions it is likely to undergo. For instance, a high electrophilicity index would suggest a propensity to react with nucleophiles.

Interactive Data Table: Calculated Global Reactivity Descriptors for a Representative Aromatic Molecule (Illustrative)

DescriptorValue (eV)
HOMO Energy-8.50
LUMO Energy-1.20
Ionization Potential (I)8.50
Electron Affinity (A)1.20
Electronegativity (χ)4.85
Chemical Hardness (η)3.65
Chemical Softness (S)0.27
Electrophilicity Index (ω)3.22
Note: These are illustrative values for a generic aromatic molecule and not specific to this compound, as direct computational studies were not found in the search.

Reaction Mechanism Modeling and Simulation

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. By simulating the reaction pathways, researchers can identify transition states, intermediates, and determine the energetic feasibility of different reaction channels.

Computational Investigations of Gas-Phase Reactions

The atmospheric fate of this compound is of environmental interest, and computational studies can provide valuable insights into its gas-phase reactions, particularly with atmospheric oxidants like the hydroxyl (OH) radical. These reactions are often the primary degradation pathways for volatile organic compounds in the atmosphere.

Theoretical studies on the reactions of similar halogenated aromatic compounds with OH radicals typically involve mapping the potential energy surface for various reaction channels, such as:

OH addition: The hydroxyl radical adds to the aromatic ring, forming an adduct. The position of addition (ortho, meta, or para to the existing substituents) influences the stability of the resulting intermediate.

Hydrogen abstraction: The hydroxyl radical abstracts a hydrogen atom from the aromatic ring.

For each pathway, the activation energy and reaction enthalpy are calculated to determine the most favorable reaction mechanism. The rate constants for these reactions can then be calculated using transition state theory, providing crucial data for atmospheric chemistry models.

Hammett Treatment and Reaction Rate Constant Predictions

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a quantitative way to predict reaction rates and equilibrium constants for a wide range of reactions. The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the type of reaction but not on the substituent.

The substituent constant, σ, quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The reaction constant, ρ, indicates the sensitivity of a reaction to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of new or untested chemicals.

QSAR models are built by developing a mathematical relationship between a set of molecular descriptors and the observed activity of a series of compounds. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

For halogenated aromatic compounds like this compound, QSAR models can be developed to predict various endpoints, including toxicity, environmental fate, and receptor binding affinity. nih.gov The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of compounds with known activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the activity.

Model Validation: The predictive ability of the model is assessed using statistical techniques.

While no specific QSAR models for this compound were identified in the search results, QSAR studies on other halogenated aromatic compounds have shown that descriptors related to hydrophobicity (logP), electronic properties (such as Hammett constants or calculated electronic parameters), and steric factors are often important for predicting their behavior. nih.gov

Research Gaps and Future Directions in 2 Chlorobenzotrifluoride Studies

Exploration of Novel Synthetic Pathways

Current industrial production methods for chlorobenzotrifluorides often rely on conventional multi-step processes that may involve harsh conditions and generate significant waste. google.com While patents exist for these processes, there is a pressing need to explore more efficient, sustainable, and atom-economical synthetic routes specifically for the 2-chloro isomer.

Future research should prioritize the development of novel synthetic methodologies, including:

Photocatalysis and Biocatalysis: Harnessing the power of light and enzymes to catalyze the synthesis of 2-Chlorobenzotrifluoride (B151601) could offer milder reaction conditions, higher selectivity, and a reduced environmental footprint.

Flow Chemistry: Continuous flow processes can provide better control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch methods.

Direct C-H Functionalization: Investigating methods for the direct chlorination and trifluoromethylation of benzene (B151609) derivatives at the ortho position would represent a significant advancement in synthetic efficiency.

Advanced Catalytic Systems for Derivatization

The true value of this compound lies in its potential to be transformed into a wide array of more complex and valuable molecules. However, there is a notable lack of research into advanced catalytic systems for its derivatization. Future studies should focus on:

Cross-Coupling Reactions: Developing robust and versatile catalytic systems (e.g., using palladium, nickel, or copper catalysts) for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions will enable the facile introduction of new functional groups onto the this compound scaffold.

C-H Activation: Exploring catalytic methods for the direct functionalization of the C-H bonds on the aromatic ring of this compound would open up new avenues for creating novel derivatives without the need for pre-functionalized starting materials.

Enzyme-Catalyzed Functionalization: The use of engineered enzymes as catalysts for the selective modification of this compound could provide access to chiral and highly functionalized products that are difficult to obtain through traditional chemical methods.

In-depth Mechanistic Studies of Biological Interactions

The toxicological profile of this compound is not well-defined, with much of the existing data being either for its isomers or limited to acute toxicity. nj.gov A thorough understanding of its biological interactions at a molecular level is essential for assessing its safety and for the rational design of new bioactive molecules. Key areas for future investigation include:

Metabolic Pathways: Elucidating the in vivo and in vitro metabolic pathways of this compound, including the identification of key metabolites and the enzymes responsible for its transformation (e.g., cytochrome P450 isoenzymes).

Interaction with Biomolecules: Investigating the potential for this compound and its metabolites to interact with and modify critical biomolecules such as DNA, proteins, and lipids.

Computational Toxicology: Employing Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict the toxicity of this compound and its derivatives and to understand the structural features that contribute to its biological activity.

Comprehensive Environmental Impact Assessments and Bioremediation Strategies

The environmental fate and impact of this compound remain largely uncharacterized. As its production and use potentially increase, a comprehensive assessment of its environmental behavior is imperative. Research in this area should address:

Environmental Fate and Transport: Determining the persistence, mobility, and potential for bioaccumulation of this compound in various environmental compartments, including soil, water, and air.

Ecotoxicity: Evaluating the acute and chronic toxicity of this compound to a range of representative aquatic and terrestrial organisms.

Biodegradation and Bioremediation: Identifying and characterizing microorganisms capable of degrading this compound and exploring the feasibility of developing bioremediation strategies for contaminated sites.

Development of Sustainable Production Methods

In line with the principles of green chemistry, future efforts in the production of this compound must prioritize sustainability. uva.nlesrapublications.com This involves a holistic approach that considers the entire lifecycle of the chemical. Important research directions include:

Renewable Feedstocks: Investigating the potential for utilizing bio-based starting materials for the synthesis of this compound to reduce reliance on fossil fuels.

Energy Efficiency and Waste Minimization: Optimizing reaction conditions and developing integrated processes to minimize energy consumption and waste generation.

Life Cycle Assessment: Conducting comprehensive life cycle assessments to quantify the environmental impacts of different production routes for this compound and to identify opportunities for improvement. uva.nl

Elucidation of Long-Term Toxicological Effects

A significant knowledge gap exists regarding the potential long-term health effects of exposure to this compound. nj.gov While acute toxicity data provides some initial insights, it is insufficient for a complete risk assessment. Future toxicological studies must include:

Chronic Toxicity Studies: Conducting long-term animal studies to evaluate the potential for carcinogenicity, reproductive toxicity, and developmental toxicity following chronic exposure to this compound.

Mechanistic Toxicology: Investigating the underlying molecular mechanisms of any observed long-term toxicity to better understand the potential hazards to human health.

Design of Next-Generation Fluorinated Materials

The unique properties imparted by the trifluoromethyl group make this compound an attractive building block for the development of advanced materials. chemimpex.com Future research should explore its incorporation into:

Fluoropolymers: Investigating the use of this compound as a monomer or additive in the synthesis of novel fluoropolymers with tailored properties such as enhanced thermal stability, chemical resistance, and specific optical or electrical characteristics.

Liquid Crystals: Exploring the potential of this compound derivatives in the design of new liquid crystalline materials for display and sensor applications.

Electronic Materials: Assessing the utility of this compound-based compounds in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interactive Data Table: Key Research Gaps in this compound Studies

Research AreaSpecific GapsPotential Future Directions
Synthesis Lack of novel, sustainable synthetic methods.Development of photocatalytic, biocatalytic, and flow chemistry routes.
Derivatization Limited knowledge of advanced catalytic systems.Exploration of cross-coupling reactions and C-H activation strategies.
Biological Interactions Insufficient in-depth mechanistic and toxicological data.Elucidation of metabolic pathways and interactions with biomolecules; computational toxicology.
Environmental Impact Scarcity of data on environmental fate and bioremediation.Comprehensive environmental fate studies; identification of degrading microorganisms.
Sustainability Need for greener production methods.Use of renewable feedstocks; life cycle assessments.
Long-Term Toxicology Absence of chronic toxicity data.Long-term animal studies to assess carcinogenicity and reproductive toxicity.
Materials Science Underdeveloped potential in advanced materials.Design and synthesis of novel fluoropolymers and electronic materials.

Q & A

Q. What are the key physicochemical properties of 2-Chlorobenzotrifluoride critical for experimental design?

The compound (CAS 88-16-4) has a boiling point of 152°C, a melting point of -7.4°C, and a density of 1.379 g/cm³. Its low water solubility (<0.1 g/100 mL at 19.5°C) necessitates the use of organic solvents (e.g., dichloromethane or acetone) in aqueous-phase reactions. The refractive index (1.455–1.457) and flash point (44°C) are essential for spectroscopic characterization and safety protocols, respectively .

Q. How should researchers handle and store this compound to ensure safety?

The compound is incompatible with oxidizing agents (e.g., peroxides, nitrates) and must be stored in airtight containers in a cool, ventilated area. Use corrosion-resistant materials (e.g., glass or PTFE-lined equipment) to prevent degradation. Safety training and hazard assessments are mandatory due to its flammability and potential toxicity .

Q. What analytical methods are recommended for purity assessment?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard for quantifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) can confirm structural integrity, while Karl Fischer titration determines residual moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Systematic reviews (e.g., PRISMA guidelines) should be applied to compare studies, focusing on variables like reaction temperature, catalyst loading, and solvent polarity. For example, discrepancies in halogenation rates may arise from trace moisture or metal impurities. Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate results using orthogonal methods (e.g., HPLC vs. GC) .

Q. What experimental strategies optimize synthesis of this compound derivatives?

A factorial design approach is recommended to evaluate parameters such as:

  • Electrophilic substitution : Assess the effect of Lewis acids (e.g., AlCl3 vs. FeCl3) on regioselectivity.
  • Fluorination : Compare fluorinating agents (e.g., SF4, HF-pyridine) under varying pressures.
    Statistical tools (e.g., ANOVA) can identify significant factors, while DFT calculations predict reaction pathways .

Q. How do structural isomers (e.g., 4-Chlorobenzotrifluoride) differ in reactivity and application?

Comparative studies show that the para -isomer (CAS 98-56-6) has a lower boiling point (136–138°C) and density (1.353 g/cm³) due to reduced steric hindrance. Its electron-withdrawing trifluoromethyl group at the para position enhances electrophilic substitution rates in aromatic systems. Researchers should use isomer-specific spectral libraries (e.g., ATR-IR, <sup>19</sup>F NMR) to avoid misidentification .

Q. What methodologies validate environmental stability and degradation pathways?

  • Photodegradation : Expose the compound to UV light (254 nm) in a photoreactor and analyze by LC-MS for intermediates.
  • Hydrolysis : Test pH-dependent stability (pH 3–11) at 25–60°C, monitoring via conductivity or ion chromatography.
    Reference EPA guidelines for hazardous chemical testing to ensure compliance with regulatory frameworks .

Methodological Guidance

8. Designing a hypothesis-driven study on this compound:

  • Hypothesis : "The electron-deficient trifluoromethyl group enhances nucleophilic aromatic substitution at the ortho position."
  • Approach : Synthesize derivatives with varying substituents (e.g., -NO2, -OCH3) and measure reaction kinetics via stopped-flow spectroscopy.
  • Validation : Cross-reference results with computational models (e.g., Hammett plots) .

9. Addressing gaps in toxicity data:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Collaborate with regulatory bodies to align testing protocols with OECD guidelines .

10. Ensuring reproducibility in cross-laboratory studies:

  • Share raw data (e.g., spectral files, chromatograms) via open-access platforms.
  • Use certified reference materials (CRMs) from institutions like NIST to calibrate instruments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.